molecular formula C21H18ClFN4O3 B2515883 N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1105206-08-3

N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2515883
CAS No.: 1105206-08-3
M. Wt: 428.85
InChI Key: JVJZBPOEXKXICR-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnosis or treatment. N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates a 2-oxo-1,2-dihydropyridine-3-carboxamide core, a scaffold known to exhibit diverse biological activities. The molecule is further functionalized with both 4-chlorobenzyl and 3-fluorobenzyl substituents, which are common pharmacophores designed to influence target binding affinity, metabolic stability, and cellular permeability. Potential Research Applications: Based on its molecular architecture, this compound is a compelling candidate for use as a building block in chemical synthesis or as a lead compound in biological screening assays. Its structural motifs suggest potential utility in programs targeting enzymes or receptors where the dihydropyridine and urea-like carbamoylurea moiety can play a key role. Researchers may investigate its activity in areas such as kinase inhibition, protease modulation, or other mechanistic studies. The presence of halogen atoms (Chlorine and Fluorine) is a strategic element often employed in lead optimization to modulate electronic properties and enhance compound likeness. Researchers can utilize this high-purity compound to explore novel therapeutic pathways and structure-activity relationships (SAR). Please consult the Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O3/c22-16-8-6-14(7-9-16)12-24-21(30)26-25-19(28)18-5-2-10-27(20(18)29)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,25,28)(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJZBPOEXKXICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamoyl group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for effective cancer therapy.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound displayed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been identified as an inhibitor of specific enzymes involved in cancer progression. Notably, it targets Raf kinase, an enzyme implicated in signaling pathways that regulate cell growth and survival. Inhibition of Raf kinase can lead to reduced tumor growth and improved patient outcomes.

Research Findings : In a patent application (US9957232B2), the compound was described as effective in controlling disorders linked to angiogenesis and hyper-proliferation, further supporting its role as an anticancer agent .

Mechanism of Action

The mechanism of action of N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-777607 (Met Kinase Inhibitor)

Structure: N-(4-(2-Aminopyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Key Differences:

  • Substituents : BMS-777607 has a 4-ethoxy group on the dihydropyridone ring and a 4-fluorophenyl group, whereas the target compound substitutes the N1 position with a 3-fluorophenylmethyl group and lacks the ethoxy moiety.
  • Biological Activity: BMS-777607 is a selective Met kinase inhibitor with demonstrated tumor stasis in xenograft models. The ethoxy group enhances aqueous solubility and kinase selectivity, which the target compound may lack due to its 3-fluorophenylmethyl substitution .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure : A dihydropyridone with a 3-bromo-2-methylphenyl carboxamide group.
Key Differences :

  • Halogen Substitution : The bromine atom in this compound versus chlorine in the target compound alters steric and electronic properties. Bromine’s larger size may reduce metabolic stability compared to chlorine.
  • Planarity: Both compounds exhibit near-planar conformations due to π-conjugation across the amide bridge.

5-Acrylamido-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide

Structure : A tetrahydropyrimidine carboxamide with acrylamido and difluorobenzyl groups.
Key Differences :

  • Core Heterocycle : The tetrahydropyrimidine core differs from the dihydropyridone in the target compound, affecting ring strain and hydrogen-bonding capacity.
  • Substituents: The acrylamido group in this compound may enhance reactivity toward biological nucleophiles, unlike the carbamoyl amino group in the target compound, which is more stable .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Biological Target Key Properties
Target Compound Dihydropyridone 3-Fluorophenylmethyl, 4-chlorophenylcarbamoyl Undisclosed (Kinase?) High lipophilicity, moderate solubility
BMS-777607 Dihydropyridone 4-Ethoxy, 4-fluorophenyl Met kinase High solubility, oral efficacy
N-(3-Bromo-2-methylphenyl) analogue Dihydropyridone 3-Bromo-2-methylphenyl Undisclosed Planar conformation, centrosymmetric dimers
5-Acrylamido tetrahydropyrimidine Tetrahydropyrimidine Acrylamido, difluorobenzyl Undisclosed High reactivity, metabolic instability

Research Findings and Implications

  • Halogen Effects : Fluorine at the 3-position (target compound) vs. 4-position (BMS-777607) influences electronic distribution and steric interactions. The 3-fluorine may reduce metabolic oxidation compared to para-substituted halogens .
  • Carbamoyl vs. Acrylamido Groups : The carbamoyl group in the target compound enhances stability, whereas acrylamido groups (as in ) may confer reactivity but lower metabolic half-life .
  • Dihydropyridone Core : Shared with BMS-777607 and the brominated analogue, this core enables kinase inhibition via ATP-binding pocket interactions. Substitutions at N1 and C3 positions dictate selectivity and potency .

Biological Activity

The compound N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 4 chlorophenyl methyl carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide}

Biological Activity Overview

Recent studies have highlighted the compound's potential in several biological contexts:

  • Anticancer Activity :
    • The compound has been tested against various human tumor cell lines, showing significant antiproliferative effects. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against specific cancer types such as colon carcinoma and melanoma .
    • Mechanistic studies revealed that these compounds may disrupt microtubule formation and induce G2/M cell cycle arrest, which are critical pathways in cancer cell proliferation .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. This activity suggests a potential role in cognitive enhancement or neuroprotection .
    • Additionally, it has shown antibacterial properties against various strains, indicating a broader spectrum of biological activity .

Anticancer Studies

A series of derivatives related to the target compound were synthesized and evaluated for their anticancer properties. The following table summarizes their IC50 values against selected cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
1aHT-29 (Colon)0.5Microtubule disruption
1bMCF-7 (Breast)10G2/M phase arrest
1cA549 (Lung)4.0Induction of apoptosis
1d518 A2 (Melanoma)3.5Antiangiogenic effects

These findings indicate that modifications to the basic structure can lead to enhanced potency and selectivity against specific cancer types.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition profile of the compound. Notably:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition with an IC50 value of approximately 0.27 μM, indicating strong potential for treating conditions associated with cholinergic deficits .
  • Antibacterial Activity : Various analogs were screened against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity, which suggests potential applications in treating bacterial infections .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, amide NH signals (~8–10 ppm), and dihydropyridine ring conformation .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~440–450) .
  • X-ray crystallography : Resolves tautomeric states (e.g., keto-amine vs. enol forms) and hydrogen-bonding networks in the solid state .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Q. Advanced

  • Core modifications : Replacing the 3-fluorophenylmethyl group with bulkier substituents (e.g., nitro or methoxy) alters steric hindrance and target selectivity .
  • Bioisosteric replacements : Substituting the carbamoyl urea linker with sulfonamide groups may enhance metabolic stability .
  • Quantitative SAR (QSAR) : DFT-calculated parameters (e.g., logP, polar surface area) correlate with membrane permeability and CNS activity .

What computational methods predict the bioactivity and electronic properties of this compound?

Q. Advanced

  • HOMO-LUMO analysis : Identifies electron-deficient regions (e.g., carbonyl groups) for nucleophilic attack predictions .
  • Molecular docking : Simulates binding to kinase targets (e.g., EGFR) using AutoDock Vina, with scoring functions validating hydrogen bonds to hinge regions .
  • Molecular dynamics (MD) : Assesses stability of protein-ligand complexes over 100-ns simulations, highlighting critical residues (e.g., Lys721 in EGFR) .

How do researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Metabolite profiling : LC-MS/MS detects oxidative metabolites that may confound activity results (e.g., hydroxylation at the dihydropyridine ring) .
  • Crystallographic evidence : Resolves discrepancies in binding modes (e.g., inverted orientation in X-ray vs. docking poses) .

What structural features influence the compound’s stability under physiological conditions?

Q. Basic

  • Hydrogen bonding : Intra- and intermolecular N–H···O bonds between the carboxamide and dihydropyridine ring enhance crystallinity and reduce hydrolysis .
  • Electron-withdrawing groups : The 4-chlorophenyl and 3-fluorophenyl substituents decrease electron density at the urea linker, mitigating oxidative degradation .

What strategies enhance solubility without compromising target affinity?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .
  • Co-crystallization : Use cyclodextrins or PEG-based co-solvents to improve aqueous solubility (>50 µg/mL) while maintaining kinase inhibition (IC₅₀ < 100 nM) .

What in vitro assays are recommended for initial pharmacological profiling?

Q. Basic

  • Kinase inhibition : ADP-Glo™ assays against a panel of 50 kinases (IC₅₀ values for prioritization) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ thresholds <10 µM .
  • Metabolic stability : Microsomal half-life (t₁/₂) assessments using human liver microsomes (HLM) .

How does tautomeric equilibrium affect biological interactions?

Q. Advanced

  • Keto-amine dominance : X-ray data confirm the lactam form predominates, enabling hydrogen bonding to catalytic serines in proteases .
  • pH-dependent shifts : At physiological pH (7.4), the enol tautomer increases, altering binding to metal-dependent enzymes (e.g., HDACs) .

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